molecular formula C11H13NO2 B1335153 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 54329-54-3

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B1335153
CAS RN: 54329-54-3
M. Wt: 191.23 g/mol
InChI Key: SKFOSDNQLGCEHM-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound with the empirical formula C11H14ClNO2 . It is a solid substance . This compound is a part of a larger group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are important in isoquinoline alkaloids . These compounds, both natural and synthetic, have diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has been reported in the literature . A series of these derivatives were designed by cyclizing the benzylamine to the ether linker of the (5-cyano-3-pyridinyl)methoxy moiety of a previously reported inhibitor . The new inhibitors were evaluated for inhibitory activity against the PD-1/PD-L1 protein–protein interaction .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be represented by the SMILES string O=C(O)C1N(C)CC2=CC=CC=C2C1 . The InChI key for this compound is YROXJSKGJQOTKP-UHFFFAOYSA-N .


Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a constrained analog of phenylalanine (Phe). The Tic unit has been identified as a core structural element present in several peptide-based drugs and forms an integral part of various biologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid include a molecular weight of 227.69 . It is a solid substance . The compound has a SMILES string representation of O=C(O)C1N(C)CC2=CC=CC=C2C1 .

Scientific Research Applications

Medicinal Chemistry and Drug Design

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a core structural element in several peptide-based drugs due to its resemblance to phenylalanine. It plays a significant role in the design of inhibitors for protein-protein interactions, such as those involved in the PD-1/PD-L1 pathway, which is a target for cancer immunotherapy .

Neurodegenerative Disease Research

This compound has been linked to studies on neurodegenerative disorders like Parkinson’s disease. Research suggests that related compounds may induce the formation of Lewy bodies, which are characteristic of Parkinson’s disease, thus providing a model for studying the disease .

Biological Activity Against Infective Pathogens

Isoquinoline alkaloids, which include tetrahydroisoquinolines like Tic, exhibit diverse biological activities against various infective pathogens. This makes them valuable in the development of treatments for infectious diseases .

Synthesis of Biologically Active Compounds

The Tic unit is integral to various biologically active compounds, indicating its importance in synthetic chemistry for creating molecules with potential therapeutic effects .

Chemical Synthesis and Optimization

The compound serves as a building block in diversity-oriented synthesis strategies aimed at generating medicinally relevant molecules with complex and diverse structures .

Material Science

While not directly indicated in the search results, compounds like Tic could potentially be used in material science research to develop new materials with unique properties derived from their organic molecular structures.

Diversity-oriented synthesis of medicinally important 1,2,3,4… Design, synthesis, and structure–activity relationships of 1,2,3,4… 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with… Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline…

Safety And Hazards

The safety information for 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H319, and the precautionary statements include P305 + P351 + P338 . It is classified as Eye Irrit. 2 under hazard classifications .

Future Directions

The 1,2,3,4-tetrahydroisoquinoline scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, future research may focus on the development and optimization of these analogs for various therapeutic applications.

properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-7-9-5-3-2-4-8(9)6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFOSDNQLGCEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390145
Record name 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

CAS RN

54329-54-3
Record name 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 0.364 g (2.07 mmol) of 3-carboxy-1,2,3,4-tetrahydroisoquinoline in 25 mL of formic acid was combined with 2.5 mL of 37% formaldehyde. The resulting mixture was allowed to reflux for approximately 17 hours. After cooling, the mixture was contentrated under reduced pressure to provide a gum. This gum was dissolved in 3.0 mL of water, adjusted to a pH 2 using hydrochloric acid and then purified using ion-exchange chromatography (Dowex 50x-8, 100 meshcation) to provide 0.21 g of a yellow powder.
Quantity
0.364 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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